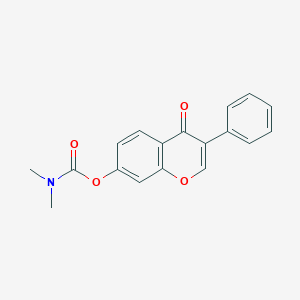

4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate

Description

Properties

IUPAC Name |

(4-oxo-3-phenylchromen-7-yl) N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-19(2)18(21)23-13-8-9-14-16(10-13)22-11-15(17(14)20)12-6-4-3-5-7-12/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGOQULFRNEDMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate typically involves multi-step organic reactions. One common method includes the condensation of 3-phenylchromen-4-one with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chromenone moiety to chromanol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce chromanol derivatives .

Scientific Research Applications

Chemistry

In the field of chemistry, 4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate serves as a building block for synthesizing more complex molecules. Its unique structural features allow for further modifications that can lead to the development of novel compounds with enhanced properties.

Biology

The compound exhibits various biological activities , including:

- Antimicrobial properties : It has shown effectiveness against several microbial strains, suggesting potential use in developing antimicrobial agents .

- Anti-inflammatory effects : Research indicates that it may inhibit cyclooxygenase enzymes, leading to reduced inflammation.

- Antioxidant activity : The presence of the chromenone structure is associated with antioxidant effects that can protect cells from oxidative stress.

Medicine

In medicinal chemistry, 4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate is being explored for its potential therapeutic applications:

- Cancer treatment : Studies suggest its efficacy in inhibiting cancer cell proliferation and migration, making it a candidate for anticancer drug development .

- Neurodegenerative disorders : Its ability to modulate specific signaling pathways positions it as a potential therapeutic agent in neurodegenerative diseases.

Industry

This compound is also utilized in industrial applications:

- Dyes and pigments : Due to its chromophore properties, it can be used in producing dyes and pigments.

- Cosmetics : Its antioxidant properties make it suitable for inclusion in cosmetic formulations .

Case Studies and Research Findings

Several studies have highlighted the efficacy of 4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate:

- Anticancer Activity : A study evaluated its effects on gastric cancer cell lines (NCl–N87 and AGS), demonstrating significant inhibition of cell growth through apoptosis induction and reduced migration capabilities .

- Antimicrobial Efficacy : Research indicated that this compound exhibited potent antimicrobial activity against various pathogens, suggesting its potential as an alternative antimicrobial agent in clinical settings .

- Anti-inflammatory Studies : Investigations into its anti-inflammatory properties showed that it effectively reduced inflammation markers in vitro, supporting its use in developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes structural differences and similarities with analogs:

*Calculated based on molecular formula.

Key Observations:

Substituent Effects at Position 3: The phenyl group in the target compound provides a non-polar aromatic ring, favoring hydrophobic interactions. 4-Methoxyphenyl () enhances solubility via the methoxy group while retaining aromaticity .

Functional Group at Position 7: Dimethylcarbamate offers superior hydrolytic stability compared to esters (e.g., 2-methoxyacetate in ) .

Cytotoxicity and Anticancer Potential:

- The trifluoromethyl group in analogs like 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yldiethylcarbamate (, Molar Mass 451.39) enhances metabolic stability and cytotoxicity via electron-withdrawing effects .

- The target compound lacks this group, which may reduce potency but improve safety profiles.

- Ester derivatives (e.g., ) show faster hydrolysis rates, limiting their utility in sustained-release formulations .

Pharmacokinetic Properties:

- Lipophilicity : Diethylcarbamate analogs () exhibit higher logP values than dimethylcarbamates, affecting blood-brain barrier penetration .

- Stability : Carbamates resist enzymatic degradation better than esters, as demonstrated in cytotoxicity assays () .

Challenges and Opportunities

- Structural Complexity : Introducing trifluoromethyl or long alkyl chains (e.g., heptyloxy in ) complicates synthesis but improves target specificity .

- Trade-offs in Stability vs. Reactivity : Dimethylcarbamates balance stability and reactivity, making them preferable for drug development over esters .

Biological Activity

4-Oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate is a compound belonging to the class of coumarin derivatives, characterized by its unique chromenone core structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate is C18H15NO4, with a molecular weight of 313.32 g/mol. The structure features a benzopyran ring with a ketone functional group at position 4 and a dimethylcarbamate moiety that contributes to its biological activity and chemical reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C18H15NO4 |

| Molecular Weight | 313.32 g/mol |

| Functional Groups | Ketone, Carbamate |

The biological activity of 4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate is primarily attributed to its ability to interact with various molecular targets. Research indicates that this compound can inhibit cyclooxygenase (COX) enzymes, thus reducing inflammation. Additionally, it may modulate signaling pathways involved in cancer progression by affecting enzyme activity related to cell proliferation and apoptosis.

Anti-inflammatory Activity

Studies have shown that 4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate exhibits significant anti-inflammatory effects. It has been reported to inhibit COX enzymes, leading to decreased production of pro-inflammatory mediators.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Anticancer Properties

In vitro studies have indicated that 4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate possesses cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and gastric cancer cells. The compound's ability to induce apoptosis and inhibit cell migration suggests its potential as an anticancer agent .

Case Studies

- Anti-inflammatory Effects : In a study evaluating the anti-inflammatory potential of various coumarin derivatives, 4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate was found to significantly reduce edema in animal models, demonstrating its therapeutic potential in treating inflammatory disorders.

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results showed that it effectively inhibited the growth of resistant strains, highlighting its potential application in combating antibiotic resistance .

- Cytotoxicity in Cancer Models : A study focusing on the cytotoxic effects of coumarin derivatives revealed that 4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate exhibited IC50 values indicating potent activity against MCF-7 cells, with mechanisms involving cell cycle arrest and apoptosis induction .

Comparative Analysis with Similar Compounds

The biological activity of 4-oxo-3-phenyl-4H-chromen-7-yldimethylcarbamate can be compared with other structurally similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 2-Methyl-4-Oxo-Coumarin | C18H15NO3 | Moderate anti-inflammatory activity |

| 5-(2-Methoxyphenoxy)-4H-chromen | C18H15NO5 | Antioxidant properties |

| 7-Hydroxycoumarin | C9H6O3 | Strong anticoagulant properties |

The unique combination of functional groups in 4-oxo-3-phenyl-4H-chromen-7-yldimethylcarbamate enhances its interaction with multiple biological targets compared to its analogs, making it a valuable scaffold in drug development.

Q & A

Q. Key Analytical Validation :

- HPLC : Retention time comparison with standards (C18 column, acetonitrile/water gradient) .

- NMR : Confirm absence of residual solvents and correct substitution patterns (e.g., singlet for dimethylcarbamate protons at δ ~3.0 ppm) .

Basic Question: How is the structure of 4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate confirmed post-synthesis?

Methodological Answer:

A combination of spectroscopic and chromatographic techniques is essential:

- 1H/13C NMR : Assign peaks for the chromene backbone (e.g., aromatic protons at δ 6.5–8.5 ppm, carbonyl signals at δ ~160–180 ppm) and dimethylcarbamate (N(CH3)2 at δ ~3.0 ppm) .

- IR Spectroscopy : Detect C=O stretches (~1700 cm⁻¹ for chromen-4-one and carbamate) .

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]+) with <2 ppm error .

- Elemental Analysis : Ensure C, H, N content matches theoretical values (±0.3%) .

Advanced Question: What crystallographic methods are suitable for resolving structural ambiguities in this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

Crystallization : Grow crystals via slow evaporation of saturated solutions (e.g., ethanol/chloroform mixtures) .

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K.

Refinement : Employ SHELXL for structure solution and refinement. Key parameters:

- R-factor : Aim for <0.05.

- Disorder Modeling : Address positional disorder in phenyl or carbamate groups using PART instructions .

Validation : Check CIF files with PLATON to confirm no missed symmetry or twinning .

Q. Secondary Validation :

Q. Mitigating False Positives :

- Solubility Check : Pre-test compound solubility in DMSO/PBS to avoid precipitation artifacts.

- Cytokine Interference : Use serum-free media during treatment if testing immunomodulatory effects.

Advanced Question: How should researchers address contradictory data in biological activity studies (e.g., varying IC50 values across assays)?

Methodological Answer:

Source Identification :

- Assay Conditions : Compare pH, serum content, and incubation times (e.g., serum proteins may bind the compound, reducing bioavailability) .

- Cell Line Variability : Test across multiple lines (e.g., NCI-60 panel) to rule out lineage-specific resistance.

Orthogonal Assays : Confirm results with alternate methods (e.g., ATP-based viability assays vs. SRB) .

Metabolic Stability : Perform hepatic microsome assays to check if rapid metabolism in certain models reduces efficacy .

Q. Example Contradiction Resolution Table :

| Assay Type | IC50 (μM) | Cell Line | Key Variable Adjusted |

|---|---|---|---|

| SRB | 12.5 | MCF-7 | Serum-free media |

| ATP Luminescence | 45.2 | MCF-7 | 10% FBS media |

Advanced Question: What strategies are effective for modifying the carbamate group to enhance bioactivity or solubility?

Methodological Answer:

Functionalization :

- Hydrophilic Derivatives : Replace dimethylcarbamate with PEGylated carbamates (e.g., 2-(2-methoxyethoxy)ethyl groups) to improve aqueous solubility .

- Bioisosteres : Substitute carbamate with urea or sulfamate groups to modulate hydrogen-bonding capacity .

Synthetic Protocol :

- Use Mitsunobu conditions (DIAD, PPh3) to couple sterically hindered alcohols.

- Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane 1:1) .

Solubility Testing :

- HPLC-ELSD : Quantify solubility in PBS (pH 7.4) or simulated gastric fluid.

- LogP Measurement : Use shake-flask method; target LogP <3 for improved pharmacokinetics .

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles.

Spill Management : Absorb with inert material (e.g., vermiculite), seal in containers, and dispose as hazardous waste .

First Aid :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.